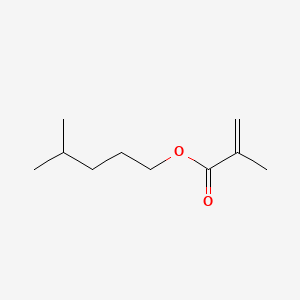
4-Methylpentyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpentyl methacrylate, also known as 2-Propenoic acid, 2-methyl-, 4-methylpentyl ester, is a chemical compound with the molecular formula C10H18O2. It is an ester of methacrylic acid and 4-methylpentanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers due to its ability to undergo polymerization reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylpentyl methacrylate can be synthesized through the esterification of methacrylic acid with 4-methylpentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 4-methylpentanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to methacrylic acid and 4-methylpentanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Polymerization: Polymers and copolymers used in coatings, adhesives, and plastics.
Hydrolysis: Methacrylic acid and 4-methylpentanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
4-Methylpentyl methacrylate has several applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.
Biomedical Engineering: Utilized in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.
Material Science: Employed in the creation of high-performance materials with enhanced mechanical and thermal properties.
Wirkmechanismus
The primary mechanism of action for 4-Methylpentyl methacrylate involves its ability to undergo polymerization reactions. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals then propagate the polymerization process, leading to the formation of long polymer chains. The ester group in the compound also allows for various chemical modifications, enhancing its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Known for its use in dental materials and coatings
Uniqueness
4-Methylpentyl methacrylate is unique due to its specific alkyl chain, which imparts distinct properties to the resulting polymers. The presence of the 4-methylpentyl group can influence the polymer’s flexibility, hydrophobicity, and thermal stability, making it suitable for specialized applications where these properties are desired .
Eigenschaften
CAS-Nummer |
7766-61-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-methylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8H,3,5-7H2,1-2,4H3 |
InChI-Schlüssel |
TZCGFWIYMJNJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


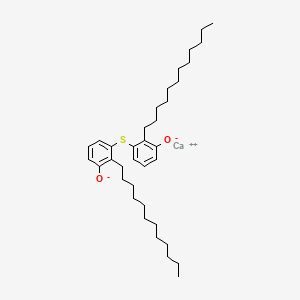
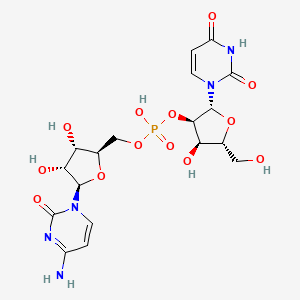
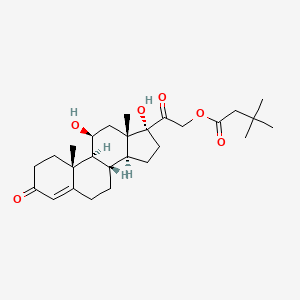
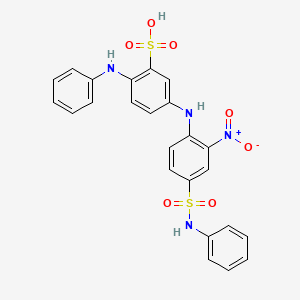
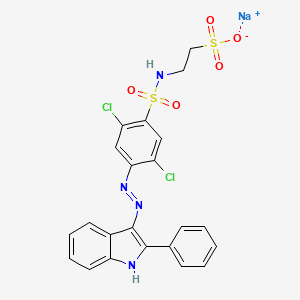
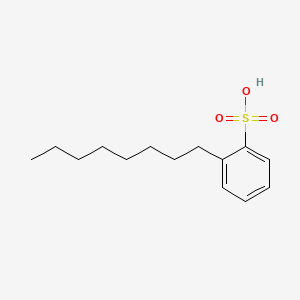
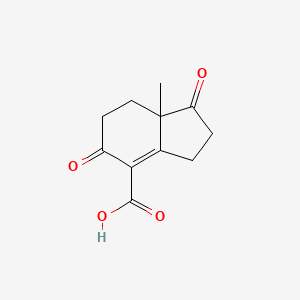
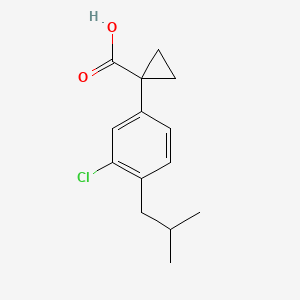
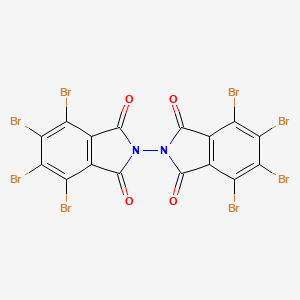
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)
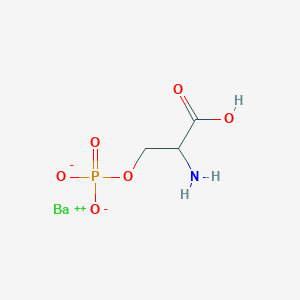
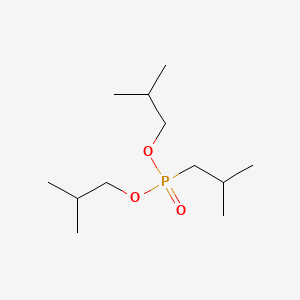
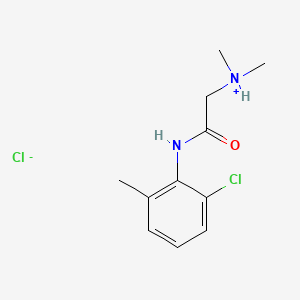
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
